1,1-Dichloroethene;methyl prop-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, methyl ester, polymer with 1,1-dichloroethene typically involves free radical polymerization. The process begins with the monomers, 2-propenoic acid, methyl ester, and 1,1-dichloroethene, which are polymerized in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature conditions, usually between 50-70°C, to ensure optimal polymerization .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and other additives to control the molecular weight and properties of the resulting polymer. The reaction mixture is then subjected to heat and agitation to promote polymerization. After the reaction is complete, the polymer is isolated, purified, and processed into the desired form, such as pellets or powders .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloroethene;methyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the polymer can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and thermal stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) and ammonia (for amino substitution). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Cross-Linking Reactions: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Substitution Reactions: The major products include hydroxylated or aminated derivatives of the polymer.
Cross-Linking Reactions: The major products are cross-linked networks with enhanced mechanical and thermal properties.
Scientific Research Applications
1,1-Dichloroethene;methyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties
Mechanism of Action
The mechanism of action of 2-propenoic acid, methyl ester, polymer with 1,1-dichloroethene involves its interaction with various molecular targets and pathways. The polymer’s chemical structure allows it to form strong intermolecular interactions with other molecules, leading to enhanced mechanical and thermal properties. The presence of chlorine atoms in the polymer backbone contributes to its chemical resistance and stability .
Comparison with Similar Compounds
Similar Compounds
Polyvinylidene Chloride (PVDC): A homopolymer of vinylidene chloride, known for its excellent barrier properties against gases and moisture.
Poly(methyl methacrylate) (PMMA): A homopolymer of methyl methacrylate, known for its optical clarity and rigidity.
Uniqueness
1,1-Dichloroethene;methyl prop-2-enoate is unique due to its combination of properties from both monomers. It exhibits the chemical resistance and thermal stability of vinylidene chloride and the flexibility and processability of methyl acrylate. This combination makes it suitable for a wide range of applications that require both durability and versatility .
Properties
IUPAC Name |
1,1-dichloroethene;methyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H2Cl2/c1-3-4(5)6-2;1-2(3)4/h3H,1H2,2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVWFOXHWYCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C.C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-72-6 | |
Record name | Methyl acrylate-vinylidene chloride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
183.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25038-72-6 | |
Record name | 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dichloroethene, methyl 2-propenoate polymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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